molecular formula C19H17ClN4OS B2372955 N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251694-80-0

N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2372955
CAS RN: 1251694-80-0
M. Wt: 384.88
InChI Key: DGJSCSURAHWOBZ-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClN4OS and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Three-Component Reaction of Tautomeric Amidines

This study discusses the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine derivatives among other compounds. The resultant compounds were analyzed using spectroscopy and X-ray crystallography, indicating potential applications in coordination chemistry and materials science (Klimova et al., 2013).

Synthesis and Characterization of Pyrimidine Derivatives

This research focuses on synthesizing isoniazid clubbed pyrimidine derivatives and evaluating their antimicrobial and antituberculosis activities. The study found that many of these compounds exhibited good antibacterial, antifungal, and antituberculosis activities, suggesting potential pharmaceutical applications (Soni & Patel, 2017).

Anticonvulsant Activity of S-acetamide Derivatives

This paper explores the synthesis of thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The study assessed the compounds' interactions with anticonvulsant biotargets and their efficacy in vivo, revealing moderate anticonvulsant activity and suggesting further investigation into their pharmacological properties (Severina et al., 2020).

Antitumor Activity of Thienopyrimidine Derivatives

Research on the synthesis of new 4-substituted thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activity against various human cancer cell lines, including MCF-7, HeLa, and HCT-116. Some compounds showed potent anticancer activity, comparable to doxorubicin, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c1-12-6-5-7-14(20)19(12)24-17(25)11-26-18-10-16(22-13(2)23-18)15-8-3-4-9-21-15/h3-10H,11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJSCSURAHWOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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